molecular formula C10H7F7O B2400857 [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol CAS No. 1137162-24-3

[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol

Cat. No.: B2400857
CAS No.: 1137162-24-3
M. Wt: 276.154
InChI Key: GKVZAWSAJJIQMI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-4,18H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVZAWSAJJIQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896322
Record name [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137162-24-3
Record name [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol typically involves the reaction of a suitable phenyl derivative with a heptafluoropropylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like palladium on carbon. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]formaldehyde or [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]carboxylic acid.

    Reduction: Formation of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)cyclohexyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Material Science

Fluorinated Polymers : The compound is used as a precursor in the synthesis of fluorinated polymers. These materials exhibit excellent chemical resistance and low surface energy, making them ideal for coatings and membranes in various industrial applications.

Surface Modifications : Due to its hydrophobic nature, [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol can be utilized to modify surfaces to repel water and oils. This property is particularly useful in creating anti-fogging and anti-sticking surfaces.

Pharmaceuticals

Drug Development : The compound has potential applications in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its fluorinated structure can improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs).

Antimicrobial Agents : Research indicates that fluorinated compounds can exhibit antimicrobial properties. Studies are ongoing to evaluate the effectiveness of this compound as an antimicrobial agent in various formulations.

Environmental Studies

Detection of Perfluoroalkyl Substances (PFAS) : The compound has been studied in relation to environmental contamination by PFAS. Its ability to act as a marker or indicator for PFAS presence in biological samples (like liver and muscle tissues) aids in understanding the bioaccumulation of these substances in wildlife .

Analytical Chemistry : High-resolution mass spectrometry techniques have been employed to detect this compound in environmental samples. This application is crucial for monitoring pollution levels and assessing regulatory compliance regarding fluorinated compounds .

Case Study 1: Fluorinated Polymer Synthesis

A recent study demonstrated the use of this compound as a building block for synthesizing novel fluorinated polymers. These polymers exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts.

Case Study 2: Environmental Impact Assessment

In an investigation into PFAS contamination in wildlife, researchers utilized this compound as part of their analytical methods. The findings indicated significant accumulation patterns in liver tissues of roe deer exposed to contaminated environments. This study highlighted the importance of monitoring such compounds for ecological health assessments .

Mechanism of Action

The mechanism of action of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The heptafluoropropyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenyl and methanol groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 1 : [4-(Heptafluoropropan-2-yl)phenyl]methanol
  • Functional Group : Primary alcohol (-CH₂OH).
  • Reactivity : Participates in nucleophilic substitutions and oxidations to form aldehydes or carboxylic acids.
Compound 2 : 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol
  • Structure: Phenolic -OH group and methyl substituent on the aromatic ring .
  • Key Difference: The phenolic -OH is more acidic (pKa ~10) compared to the aliphatic -CH₂OH (pKa ~15), enabling distinct reactivity in deprotonation and electrophilic substitutions .
Compound 3 : 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline
  • Structure : Aromatic amine (-NH₂) and methyl substituent .
  • Key Difference : The -NH₂ group allows for diazotization and coupling reactions, making it suitable for azo dye synthesis .
Compound 4 : 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
  • Structure : Hexafluorinated isopropyl alcohol (CF₃C(OH)(CF₃)Ph) .
  • Key Difference : Reduced fluorine content (6 vs. 7 F atoms) and a simpler aromatic substitution pattern. This lowers electron-withdrawing effects and may increase solubility in polar solvents .

Fluorination Pattern Comparisons

Compound Fluorinated Group Fluorine Atoms Electronic Effects
Target Compound Heptafluoropropan-2-yl 7 Strong electron-withdrawing, high lipophilicity
Compound 4 (Hexafluoro) Hexafluoroisopropyl 6 Moderate electron-withdrawing, lower hydrophobicity
Compound 2 (Methylphenol) Heptafluoropropan-2-yl 7 Similar to target compound but with acidic -OH

Research Findings and Trends

  • Electron-Withdrawing Effects: The heptafluoropropan-2-yl group in the target compound significantly increases oxidative stability compared to non-fluorinated analogs, making it valuable in high-performance materials .
  • Receptor Binding : Fluorinated phenyl groups enhance binding affinity to nuclear receptors (e.g., ROR-γ), as seen in Compound 11 (), which shares the heptafluoropropan-2-yl motif .
  • Environmental Impact : Perfluoroalkyl compounds like the target molecule are under scrutiny for persistence; alternatives with fewer fluorine atoms (e.g., Compound 4) are being explored .

Biological Activity

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol is a fluorinated compound with notable applications in various fields, particularly in agrochemicals. Its biological activity is primarily linked to its role as an intermediate in the synthesis of Broflanilide, a potent insecticide. This article explores the biological properties of this compound based on available research findings.

  • Molecular Formula : C10H5F10N
  • Molecular Weight : 329.14 g/mol
  • CAS Number : 1207314-85-9

Insecticidal Properties

The primary biological activity of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]methanol is its use as a precursor in the synthesis of Broflanilide. Broflanilide has been shown to effectively control a variety of pests, including those resistant to traditional insecticides such as cyclodienes and fipronil. The mechanism of action involves antagonism at the γ-aminobutyric acid (GABA) receptor, which disrupts neurotransmission in insects leading to paralysis and death .

Toxicological Data

Research indicates that compounds related to 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]methanol exhibit toxicity profiles that warrant careful handling:

  • Skin Contact : Toxic upon contact with skin.
  • Ingestion : Harmful if swallowed.
  • Eye Irritation : Causes serious eye irritation .

Case Study 1: Efficacy Against Resistant Insects

A study conducted by researchers examined the effectiveness of Broflanilide against various pest populations that had developed resistance to conventional insecticides. The results indicated that Broflanilide maintained efficacy due to its unique mode of action targeting GABA receptors. This finding underscores the importance of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]methanol in developing next-generation insecticides .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed to evaluate the effects of Broflanilide on non-target species in agricultural settings. The study found that while Broflanilide effectively controlled target pests without significant adverse effects on beneficial insects like bees and predatory mites when applied according to label instructions .

Data Tables

PropertyValue
Molecular FormulaC10H5F10N
Molecular Weight329.14 g/mol
CAS Number1207314-85-9
Toxicity (Skin Contact)Toxic
Toxicity (Ingestion)Harmful
Eye IrritationSerious irritation

Q & A

Q. Key Data :

Reaction StepReagent/ConditionsYield (Literature Analogs)
FluorinationSF₆, 100–150°C60–75% (estimated)
ReductionBH₃-THF, 0–20°C80–90%

Advanced: How does the electron-withdrawing heptafluoropropan-2-yl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :
The heptafluoropropan-2-yl group is a strong electron-withdrawing substituent due to its high electronegativity and inductive effects. This significantly impacts reactivity:

  • Activation of the Aromatic Ring : The para-methanol group becomes more susceptible to nucleophilic attack (e.g., SNAr reactions) due to increased ring polarization.
  • Steric Effects : The bulky heptafluoropropan-2-yl group may hinder reactions at the ortho position, directing substitutions to the meta or para positions.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-isopropylphenylmethanol) using kinetic studies or DFT calculations (e.g., B3LYP/6-31G* level) to quantify electronic effects .

Q. Data Contradiction :

  • Some studies suggest steric hindrance dominates over electronic activation in highly fluorinated systems, necessitating controlled reaction conditions (e.g., low temperature, polar solvents) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹⁹F NMR :
    • ¹H NMR : The methanol proton (-CH₂OH) typically appears as a singlet at δ 4.5–5.0 ppm, deshielded by the electronegative fluorine atoms.
    • ¹⁹F NMR : Multiplets for CF₃ and CF groups appear between δ -70 to -80 ppm (referencing CFCl₃) .
  • IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-F stretches (1100–1300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Exact mass determination to distinguish from fluorinated isomers.

Q. Example Data (Analog) :

TechniqueKey Peaks/SignalsSource
¹H NMR (CDCl₃)δ 4.72 (s, 2H, CH₂OH)
¹⁹F NMRδ -75.2 (m, 3F), -79.8 (m, 4F)

Advanced: How can computational chemistry predict the compound’s solubility and stability?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP hybrid functionals to calculate:
    • Solubility Parameters : Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO or fluorinated ethers .
    • Thermal Stability : Bond dissociation energies (BDEs) of C-F and C-O bonds to assess decomposition thresholds.
  • Molecular Dynamics (MD) : Simulate interactions in mixed solvents (e.g., water/THF) to model aggregation behavior.

Key Insight :
The compound’s low polar surface area (PSA ≈ 20 Ų) suggests limited water solubility, favoring fluorophilic solvents (e.g., perfluorohexane) .

Basic: What are the primary safety considerations when handling this compound?

Q. Methodological Answer :

  • Toxicity : Fluorinated alcohols may exhibit higher toxicity than non-fluorinated analogs. Conduct Ames tests for mutagenicity and assess LD₅₀ in rodent models .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methanol group.
  • Waste Disposal : Incinerate at >1000°C to avoid generating persistent fluorinated byproducts .

Advanced: How does this compound compare to non-fluorinated analogs in catalytic applications?

Q. Methodological Answer :

  • Catalytic Performance : Fluorinated phenylmethanols are used as ligands in asymmetric catalysis. Compare enantioselectivity with non-fluorinated analogs in model reactions (e.g., hydrogenation of ketones).
  • Case Study : A fluorinated analog showed 20% higher enantiomeric excess (ee) in Pd-catalyzed couplings due to enhanced Lewis acidity .

Q. Methodological Answer :

  • Crystallization Issues : High fluorination reduces crystal lattice energy, leading to oily residues. Use slow vapor diffusion with fluorinated solvents (e.g., hexafluorobenzene) .
  • Data Collection : Synchrotron X-ray sources improve resolution for weak scatterers like fluorine atoms.

Example : A related fluorinated morpholine derivative required 100 K cooling to stabilize crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.